molecular formula C17H18O3 B2604390 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid CAS No. 938154-61-1

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid

Cat. No.: B2604390
CAS No.: 938154-61-1
M. Wt: 270.328
InChI Key: UCKNOALUUJJXLS-UHFFFAOYSA-N
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Description

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C17H18O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a phenyl group and an isopropyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid typically involves the reaction of phenylacetic acid with 3-(propan-2-yl)phenol under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the phenyl and isopropyl groups.

    2-Phenylacetic acid: Lacks the phenoxy group.

    3-(Propan-2-yl)phenol: Contains the isopropyl-substituted phenoxy group but lacks the acetic acid moiety.

Uniqueness

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid is unique due to the combination of its phenyl, phenoxy, and acetic acid functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

2-phenyl-2-(3-propan-2-ylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNOALUUJJXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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